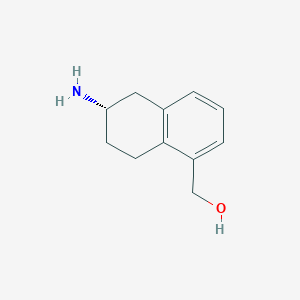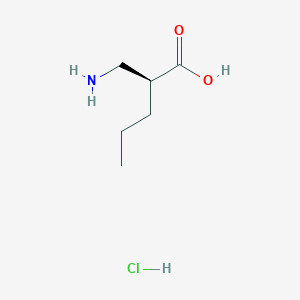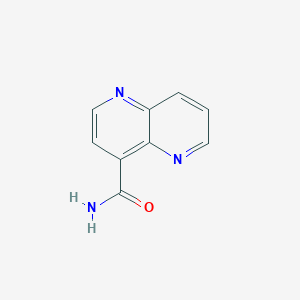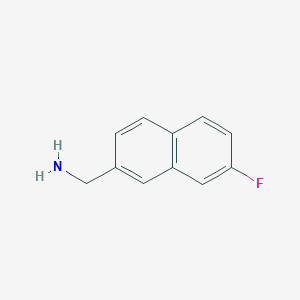
2-(Aminomethyl)-7-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Aminométhyl)-7-fluoronaphtalène est un composé organique qui présente un noyau naphtalène substitué par un groupe aminométhyl en position 2 et un atome de fluor en position 7.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Aminométhyl)-7-fluoronaphtalène implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de substitution nucléophile où un dérivé du naphtalène est mis à réagir avec un agent aminométhylant en présence d’une base. L’atome de fluor peut être introduit par fluoration électrophile à l’aide de réactifs tels que le Selectfluor ou le N-fluorobenzènesulfonimide (NFSI).
Méthodes de production industrielle
La production industrielle du 2-(Aminométhyl)-7-fluoronaphtalène peut impliquer des versions optimisées des méthodes de synthèse en laboratoire, en mettant l’accent sur la capacité de production, la rentabilité et les considérations environnementales. Les procédés catalytiques et les réacteurs à écoulement continu sont souvent utilisés pour améliorer le rendement et la pureté tout en minimisant les déchets.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Aminométhyl)-7-fluoronaphtalène peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aminométhyl peut être oxydé pour former des imines ou des nitriles correspondants.
Réduction : Le composé peut être réduit pour former des dérivés avec des groupes fonctionnels modifiés.
Substitution : L’atome de fluor peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions communs
Oxydation : Réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Hydrogénation catalytique à l’aide de palladium sur carbone (Pd/C) ou d’hydrure de lithium et d’aluminium (LiAlH₄).
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base comme l’hydrure de sodium (NaH).
Produits principaux
Oxydation : Formation d’imines ou de nitriles.
Réduction : Formation d’amines ou d’autres dérivés réduits.
Substitution : Formation de dérivés naphtaléniques substitués.
Applications De Recherche Scientifique
Le 2-(Aminométhyl)-7-fluoronaphtalène a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente en raison de la présence de l’atome de fluor.
Médecine : Exploré pour ses propriétés pharmacologiques potentielles, y compris comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de matériaux de pointe présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme D'action
Le mécanisme d’action du 2-(Aminométhyl)-7-fluoronaphtalène dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, influençant les voies biochimiques. Le groupe aminométhyl peut former des liaisons hydrogène, tandis que l’atome de fluor peut participer à des liaisons halogènes, affectant l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Aminométhyl)naphtalène : N’a pas d’atome de fluor, ce qui peut entraîner une réactivité et des propriétés différentes.
7-Fluoronaphtalène : N’a pas de groupe aminométhyl, ce qui affecte son comportement chimique et ses applications.
2-(Aminométhyl)-6-fluoronaphtalène : Isomère de position présentant des propriétés biologiques et chimiques potentiellement différentes.
Unicité
Le 2-(Aminométhyl)-7-fluoronaphtalène est unique en raison du positionnement spécifique des substituants aminométhyl et fluor sur le noyau naphtalène. Cette structure unique peut influencer sa réactivité, ses interactions de liaison et ses propriétés globales, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H10FN |
|---|---|
Poids moléculaire |
175.20 g/mol |
Nom IUPAC |
(7-fluoronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10FN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 |
Clé InChI |
RBTQTVVDEAUVHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




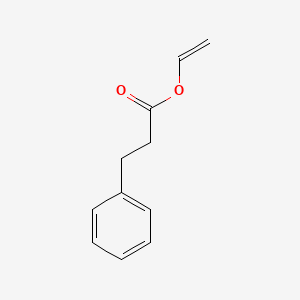


![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)
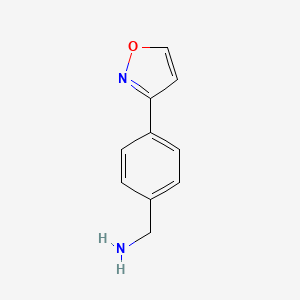
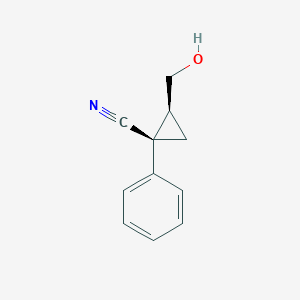
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)


